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molecular formula C13H10F3IO3S B1363474 Diphenyliodonium trifluoromethanesulfonate CAS No. 66003-76-7

Diphenyliodonium trifluoromethanesulfonate

Cat. No. B1363474
M. Wt: 430.18 g/mol
InChI Key: SBQIJPBUMNWUKN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04786441

Procedure details

Into a 500 mL flask was placed 300 mL of distilled methylene chloride (distilled from P2O5) and 5.0 g (16 mmol) of commercial diphenyliodonium chloride (Aldrich Chemical Co.). The heterogeneous mixture was stirred vigorously in a water bath at 22° C. and 3.19 ml (3.91 g, 17.6 mmol) of trimethylsilyl triflate was added. The solid dissolved almost immediately but a precipitate reappeared after 5 m. The reaction was stirred for 15 h and the solvent removed on the rotary evaporator. The residue was triturated with ether to yield 6.5 g (96%) of the iodonium triflate 1 (mp 165°-8° C.). The material tested negative for chloride with silver nitrate-ethanol. The aryl iodonium triflates 3 and 4 were produced in a similar fashion.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.19 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl-].[C:2]1([I+:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:15]([Si](C)(C)C)[S:16]([C:19]([F:22])([F:21])[F:20])(=[O:18])=[O:17]>C(Cl)Cl>[O-:18][S:16]([C:19]([F:22])([F:21])[F:20])(=[O:17])=[O:15].[C:9]1([I+:8][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Step Two
Name
Quantity
3.19 mL
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)[Si](C)(C)C
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The heterogeneous mixture was stirred vigorously in a water bath at 22° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL flask was placed
DISSOLUTION
Type
DISSOLUTION
Details
The solid dissolved almost immediately
STIRRING
Type
STIRRING
Details
The reaction was stirred for 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the solvent removed on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether

Outcomes

Product
Name
Type
product
Smiles
[O-]S(=O)(=O)C(F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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